molecular formula C15H14Br3N3O3S B11981321 N-{1-[4-(aminosulfonyl)anilino]-2,2,2-tribromoethyl}benzamide

N-{1-[4-(aminosulfonyl)anilino]-2,2,2-tribromoethyl}benzamide

Cat. No.: B11981321
M. Wt: 556.1 g/mol
InChI Key: LDRCXSFJUTVNKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{1-[4-(aminosulfonyl)anilino]-2,2,2-tribromoethyl}benzamide is a complex organic compound with the molecular formula C15H14Br3N3O3S This compound is characterized by the presence of a benzamide group, a tribromoethyl group, and an aminosulfonyl aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[4-(aminosulfonyl)anilino]-2,2,2-tribromoethyl}benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Aminosulfonyl Aniline Intermediate: This step involves the sulfonation of aniline to form 4-aminosulfonylaniline.

    Introduction of the Tribromoethyl Group: The next step involves the bromination of an appropriate precursor to introduce the tribromoethyl group.

    Coupling Reaction: Finally, the aminosulfonyl aniline intermediate is coupled with the tribromoethyl precursor in the presence of a coupling agent to form the desired compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common industrial methods include:

    Batch Processing: This involves carrying out the reactions in large reactors with precise control over temperature, pressure, and reaction time.

    Continuous Flow Processing: This method allows for continuous production of the compound, improving efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-{1-[4-(aminosulfonyl)anilino]-2,2,2-tribromoethyl}benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

    Substitution: The tribromoethyl group can undergo substitution reactions with nucleophiles to form new derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Nucleophiles: Various nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

N-{1-[4-(aminosulfonyl)anilino]-2,2,2-tribromoethyl}benzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and interaction with biological macromolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as anticancer and antimicrobial properties.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-{1-[4-(aminosulfonyl)anilino]-2,2,2-tribromoethyl}benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity. The tribromoethyl group plays a crucial role in its binding affinity and specificity. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    N-{1-[4-(aminosulfonyl)anilino]-2,2,2-trichloroethyl}benzamide: This compound has a similar structure but with a trichloroethyl group instead of a tribromoethyl group.

    N-{1-[4-(aminosulfonyl)anilino]carbothioyl}amino-2,2,2-trichloroethyl}benzamide: This compound contains a carbothioyl group and a trichloroethyl group.

Uniqueness

N-{1-[4-(aminosulfonyl)anilino]-2,2,2-tribromoethyl}benzamide is unique due to the presence of the tribromoethyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific research applications where bromine atoms play a crucial role in the desired chemical transformations.

Properties

Molecular Formula

C15H14Br3N3O3S

Molecular Weight

556.1 g/mol

IUPAC Name

N-[2,2,2-tribromo-1-(4-sulfamoylanilino)ethyl]benzamide

InChI

InChI=1S/C15H14Br3N3O3S/c16-15(17,18)14(21-13(22)10-4-2-1-3-5-10)20-11-6-8-12(9-7-11)25(19,23)24/h1-9,14,20H,(H,21,22)(H2,19,23,24)

InChI Key

LDRCXSFJUTVNKY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(C(Br)(Br)Br)NC2=CC=C(C=C2)S(=O)(=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.